1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. Its systematic name indicates the presence of an oxygen atom and two nitrogen atoms within a spiro framework, which contributes to its potential bioactivity. The compound is classified under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms in their structure.
This compound is primarily synthesized for research purposes and is available from various chemical suppliers. It has the CAS number 1160247-02-8 and a molecular formula of C₁₂H₁₈N₂O₅, with a molecular weight of 270.29 g/mol. It is often used in studies related to medicinal chemistry and drug development due to its interesting structural properties and potential biological activities .
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is classified as a bioactive small molecule, often used in pharmaceutical research. Its classification as a spiro compound further emphasizes its unique structural characteristics, which may influence its chemical behavior and interactions in biological systems.
The synthesis of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid typically involves multi-step organic reactions that incorporate various reagents and conditions tailored to construct the spirocyclic framework. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and careful monitoring of reaction times to ensure high yields and purity of the final product.
The molecular structure of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid features a spirocyclic arrangement where two nitrogen atoms and one oxygen atom are integrated into a bicyclic system. This unique configuration can be represented as follows:
The compound's structural data includes:
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles. Notable reactions include:
The reactivity of this compound can be influenced by its functional groups, particularly the carboxylic acid moiety, which can engage in proton transfer reactions under acidic or basic conditions.
The mechanism of action for 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid in biological systems is not fully elucidated but may involve:
Research into the bioactivity of this compound suggests potential applications in pharmacology, particularly in developing novel therapeutic agents targeting specific diseases .
The physical properties of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid include:
Chemical properties encompass:
Relevant data regarding these properties can be crucial for handling and application in laboratory settings .
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in advancing chemical biology and pharmacology .
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in diazaspiro systems, enabling selective functionalization of the carboxylic acid moiety. The Boc-protected derivative (7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid, CAS: 1160247-02-8) is synthesized under mild conditions using di-tert-butyl dicarbonate in aprotic solvents like dichloromethane or THF, typically with catalytic dimethylaminopyridine (DMAP). This reaction exhibits excellent regioselectivity for the secondary nitrogen (N7) over the carboxylic acid functionality, preserving the acid for subsequent derivatization [1] [6] [9].
Critical to process optimization is the temperature control during both protection and deprotection. Protection proceeds efficiently at 0–25°C, while deprotection employs acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 4M HCl in dioxane) at 0–10°C to prevent scaffold degradation. The Boc group’s bulkiness induces conformational distortion in the spirocyclic system, potentially enhancing the reactivity of the β-carbonyl group toward nucleophiles. Storage of Boc-protected intermediates requires refrigeration (2–8°C) to prevent premature deprotection or decarboxylation, with commercial suppliers offering material at ≥95% purity [1] [6] [9]. The hydrochloride salt of the deprotected core (CAS: 2649070-43-7) enables improved crystallinity for further transformations [3].
Table 1: Boc Protection/Deprotection Parameters for Diazaspiro Scaffolds
Parameter | Protection Conditions | Deprotection Conditions |
---|---|---|
Reagent | Boc₂O, DMAP | TFA/DCM or HCl/dioxane |
Solvent | DCM, THF | DCM, Dioxane |
Temperature (°C) | 0-25 | 0-10 |
Storage | 2-8°C (refrigerated) | Ambient (HCl salt) |
Purity | ≥95% | Varies by derivatization |
The β-carbonyl group (C3-carboxylic acid) in 1-oxa-2,7-diazaspiro[4.4]non-2-ene derivatives displays distinctive reactivity patterns due to its position adjacent to the spirocyclic junction and the electron-withdrawing enol ether moiety. Steric encumbrance from the spiro center and electronic effects from the diaza system significantly influence reduction pathways. While direct reduction to the alcohol (e.g., using LiAlH₄) is theoretically feasible, the enol ether’s lability toward strong reductants necessitates milder approaches [6].
A practical strategy involves activated ester intermediates. Conversion to acyl azides (via Curtius rearrangement) or mixed anhydrides enables access to amino-methyl derivatives without direct C=O reduction. Computational studies indicate that the spiro system’s rigidity orients the β-carbonyl perpendicular to the enol ether ring, reducing conjugation and enhancing electrophilicity—a key factor enabling hydride delivery at this position. Optimal reduction protocols remain empirically derived due to competing decomposition pathways, though borane-THF complex at –78°C shows promise for minimizing byproducts [6].
Introducing cyclopropyl rings at C3 significantly alters the steric and electronic profile of the diazaspiro scaffold. The synthesis of 3-cyclopropyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene involves two primary routes: 1) Nucleophilic displacement of activated C3 derivatives (e.g., acid chloride or tosylate) with cyclopropyl metal reagents (e.g., cyclopropylmagnesium bromide), or 2) Transition-metal catalyzed coupling (e.g., Pd-catalyzed Negishi coupling) of C3-halo derivatives with zinc cyclopropyl reagents [4] [8].
The cyclopropyl group’s high ring strain enhances electrophilic character at the β-carbon, making these derivatives potent Michael acceptors or intermediates for further ring-opening reactions. This reactivity is exploited in medicinal chemistry to target enzymes with constrained active sites. Major suppliers (Accela ChemBio, Shaoyuan Technology) provide gram-scale quantities of this building block at >95% purity, though synthetic methodologies remain proprietary and patent-protected, limiting detailed mechanistic reports [4] [8].
Table 2: Cyclopropane-Conjugated Diazaspiro Derivatives
Compound Name | CAS Number | Purity | Key Suppliers |
---|---|---|---|
3-Cyclopropyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene | Not Public | >95% | Accela ChemBio, Shaoyuan Tech |
7-Boc-3-cyclopropyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene | Not Public | >95% | Under development |
The [2,3]-Wittig rearrangement is a powerful sigmatropic process for constructing complex spirocycles, including diazaspiro[4.4]nonene derivatives. This concerted pericyclic reaction proceeds via a six-electron, five-membered cyclic transition state, enabling efficient spiroannulation under mild conditions. Key advantages include stereoselectivity (predominantly E-olefin products) and chirality transfer from allylic/propargylic precursors [5] [10].
Recent advancements demonstrate its application in synthesizing pyrazolone-fused spirocycles. Treatment of α-(prop-2-yn-1-yloxy)hydrazones derived from 1,2-diaza-1,3-dienes (DDs) with K₂CO₃ in propargyl alcohol (60°C, 8–11.5 hours) triggers a cascade: 1) Michael-type cyclization forming a pyrazolone ring, followed by 2) [2,3]-Wittig rearrangement yielding 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones (e.g., 9-methyl-7-phenyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-one). Theoretical DFT studies confirm a stepwise anion-formation/rearrangement mechanism rather than a purely concerted pathway, with the spiro center forming during the ring-contraction step [10].
Critical parameters include base selection (K₂CO₃ > Cs₂CO₃ > Na₂CO₃) and solvent control (propargyl alcohol as solvent/reagent). Competing [1,2]-Wittig rearrangement is suppressed at 60°C, though higher temperatures promote decomposition. This method provides efficient access to highly functionalized spirocyclic architectures incorporating the 1-oxa-2,7-diazaspiro[4.4]nonene core under operationally simpler conditions than traditional strong base/low-temperature protocols [5] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3